(3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid is a chiral compound with a unique structure that includes a benzyl group, a cyclopropyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to introduce the cyclopropyl group onto the pyrrolidine ring.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and cyclopropyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
(3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness: (3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid is unique due to its combination of a benzyl group, a cyclopropyl group, and a carboxylic acid group on a pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(18)14-10-16(9-13(14)12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUXZWVKSRNJN-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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